Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-2-14-9(13)6-3-4-15-8(6)11-7(12)5-10/h3-4H,2,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUIZUGNNHSTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with chloroacetyl chloride and ethyl chloroformate. The process begins with the formation of 2-chloroacetamido thiophene, which is then esterified with ethyl chloroformate to yield the final product. The reaction is usually carried out under controlled conditions, such as low temperatures and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted thiophene derivatives.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
Hydrolysis: Products include the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate: Similar structure with a methoxyphenyl group, offering different electronic properties.
Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate: Contains a phenyl group, which can influence its reactivity and biological activity.
Ethyl 2-(2-chloroacetamido)-4-(2-methylpropyl)thiophene-3-carboxylate: Features an isobutyl group, affecting its steric and electronic properties.
Uniqueness
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. The presence of the chloroacetamido group allows for versatile chemical modifications, while the thiophene ring provides a stable and electron-rich framework for various applications .
Biological Activity
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula: C₁₅H₁₃Cl₂NO₃S
- Molecular Weight: 358.23 g/mol
- Functional Groups: Contains a thiophene ring, chloroacetamido group, and carboxylate ester, which contribute to its reactivity and biological activity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Covalent Bond Formation: The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting cellular processes .
- Receptor Interaction: The thiophene ring may interact with receptors and enzymes, modulating their activity and leading to various biological effects .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property is critical for its potential application in treating infections .
Antitumor Activity
Research has indicated that this compound may possess antitumor properties. For instance, derivatives of thiophene compounds have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The IC₅₀ values for these activities indicate potent effects at low concentrations .
Table 1: Antitumor Activity of Thiophene Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | 0.10 |
| This compound | HepG-2 | 14.9 |
Inhibitory Effects on Kinases
In silico studies have shown that derivatives of this compound exhibit significant inhibition against various kinases, which are crucial in cancer progression. The selectivity index (SI) for these compounds ranged from 20.2 to 99.7, indicating a strong preference for targeting malignant cells over normal cells .
Case Studies
- Breast Cancer Research : A study explored the apoptosis-inducing effects of thiophene derivatives in breast cancer cells. The results demonstrated that certain derivatives had an IC₅₀ as low as 0.007 µM, showcasing their potential as effective chemotherapeutic agents .
- Kinase Inhibition : Another investigation focused on the kinase inhibitory properties of synthesized thienopyrimidine derivatives related to this compound. The study found promising binding affinities for FLT3 kinase, suggesting potential applications in targeted cancer therapies .
Q & A
Q. What are the standard synthetic routes for preparing ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate?
The compound is typically synthesized via acylation of ethyl 2-amino-thiophene-3-carboxylate derivatives with 2-chloroacetyl chloride. For example, alkylation reactions under reflux in toluene with catalysts like piperidine and acetic acid are common, yielding products purified via recrystallization (72–94% yields). Key intermediates and reaction progress are monitored using thin-layer chromatography (TLC) .
Q. What analytical techniques are critical for confirming the structure of this compound?
Structural confirmation relies on IR (to identify amide C=O stretches ~1650 cm⁻¹), H NMR (to resolve thiophene protons and chloroacetamido CHCl groups), and mass spectrometry (to verify molecular ion peaks). Cross-referencing with synthesized analogs, such as ethyl 2-(2-cyanoacetamido) derivatives, helps validate spectral assignments .
Q. What safety protocols are essential when handling this compound?
The compound may cause skin/eye irritation and respiratory toxicity. Use personal protective equipment (PPE: gloves, goggles, lab coats) and work in a fume hood. Spills should be contained with inert absorbents, and fire hazards require water spray or dry chemical extinguishers. Consult SDS for specific first-aid measures and storage conditions (e.g., cool, dry environments away from incompatible reagents) .
Q. How does the chloroacetamido group influence reactivity in downstream modifications?
The 2-chloroacetamido moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or elimination reactions. For instance, in DMF with KCO, it facilitates alkylation to form S-acetamide derivatives, as seen in pyrimidinone analogs .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the chloroacetamido group be addressed?
Regioselectivity is controlled by solvent polarity and base strength. In DMF with KCO, monosubstitution dominates due to the stabilized transition state, avoiding di-alkylation. Reaction monitoring via H NMR or HPLC ensures single-product formation, as demonstrated in pyrimidinone alkylation studies .
Q. What strategies optimize yield in Knoevenagel condensations involving thiophene precursors?
Catalytic piperidine/acetic acid in toluene under reflux (5–6 hours) maximizes yield by activating the methylene group for condensation with aldehydes. Pre-purification of intermediates (e.g., ethyl 2-cyanoacetamido-thiophene) and stoichiometric control (10:11 molar ratio of thiophene:aldehyde) minimize side reactions .
Q. How do electronic effects of substituents on the thiophene ring impact bioactivity?
Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, increasing interactions with biological targets. For example, 4-nitrophenyl analogs show improved antioxidant activity due to stabilized radical intermediates. Computational modeling (e.g., DFT) can predict substituent effects on redox potential .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 72% vs. 94%) may arise from recrystallization efficiency or starting material purity. Reproducibility requires strict control of solvent quality (anhydrous toluene), catalyst freshness, and reaction time. Systematic TLC tracking and C NMR quantification of byproducts (e.g., unreacted aldehyde) clarify yield variations .
Q. What mechanistic insights explain the stability of the thiophene ring under acidic/basic conditions?
The thiophene’s aromaticity and electron-rich sulfur atom resist ring-opening under mild conditions. However, strong acids (e.g., HSO) or bases (e.g., NaOH) may hydrolyze the ester or amide groups. Stability studies via pH-dependent NMR or accelerated degradation testing guide reaction condition selection .
Q. How can computational tools predict the compound’s reactivity in novel drug-design contexts?
Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cyclooxygenase-2 (COX-2), while QSAR analyses correlate substituent electronic parameters (Hammett σ) with anti-inflammatory activity. MD simulations assess binding stability, as validated by in vitro assays on analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
